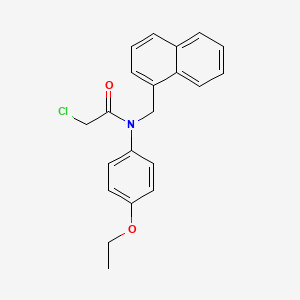
2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide
Übersicht
Beschreibung
2-Chloro-n-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide is a useful research compound. Its molecular formula is C21H20ClNO2 and its molecular weight is 353.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-Chloro-N-(4-ethoxyphenyl)-n-(1-naphthylmethyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies highlighting its efficacy against various pathogens.
Synthesis
The synthesis of this compound typically involves the reaction of 4-ethoxy-N-(1-naphthylmethyl)acetamide with chloroacetyl chloride. The process can be summarized as follows:
- Dissolve 4-ethoxy-N-(1-naphthylmethyl)acetamide in dichloromethane.
- Add a base such as triethylamine to neutralize hydrochloric acid formed during the reaction.
- Slowly add chloroacetyl chloride while maintaining a temperature of 0-5°C.
- Stir the mixture for several hours at room temperature.
- Wash the reaction mixture with water and separate the organic layer.
- Purify the product via recrystallization or column chromatography.
Antimicrobial Properties
Research has demonstrated that derivatives of chloroacetamides, including this compound, exhibit significant antimicrobial activity. A study conducted by Katke et al. (2011) evaluated various synthesized chloroacetamides against several bacterial strains, including E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The results indicated notable antibacterial effects, particularly against gram-positive and gram-negative bacteria.
| Compound Code | E. coli (mm) | Pseudomonas aeruginosa (mm) | Staphylococcus aureus (mm) |
|---|---|---|---|
| 3a | 7 | 16 | No zone |
| 3b | 26 | 23 | 25 |
| 3c | 30 | 35 | 36 |
These findings suggest that modifications to the acetamide structure can enhance biological activity.
Anticancer Activity
In addition to antimicrobial properties, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies indicate that compounds with similar structures may inhibit cancer cell proliferation through various mechanisms, including apoptosis and cell cycle arrest.
The biological activity of this compound can be attributed to its structural features:
- Chloro Group: Acts as an electrophile, facilitating nucleophilic attacks by biological molecules.
- Naphthylmethyl Group: Enhances hydrophobic interactions, increasing binding affinity to target proteins.
These interactions suggest that the compound may modulate enzymatic pathways or receptor activities crucial for microbial survival and cancer cell growth.
Case Studies
Several studies have explored the efficacy of similar compounds in clinical settings:
- Antimicrobial Screening: A study published in the International Journal of Pharma Sciences and Research highlighted the antimicrobial effects of synthesized chloroacetamides, providing a basis for further exploration into their therapeutic applications .
- Anticancer Studies: Research on related acetamide derivatives has shown promise in inhibiting tumor growth in vitro, suggesting that structural modifications can lead to enhanced anticancer properties.
Eigenschaften
IUPAC Name |
2-chloro-N-(4-ethoxyphenyl)-N-(naphthalen-1-ylmethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO2/c1-2-25-19-12-10-18(11-13-19)23(21(24)14-22)15-17-8-5-7-16-6-3-4-9-20(16)17/h3-13H,2,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBSBGIUYGLJBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC2=CC=CC3=CC=CC=C32)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















